2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid
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Overview
Description
2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid is an organic compound featuring a cyclopentane ring substituted with a carboxylic acid group, a chloromethyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions of suitable intermediates.
Chloromethylation: The chloromethyl group can be added using chloromethylation reactions, often involving formaldehyde and hydrochloric acid.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylcyclopentane: Similar structure but lacks the carboxylic acid and methanesulfonyl groups.
Cyclopentane-1-carboxylic acid: Lacks the chloromethyl and methanesulfonyl groups.
2,2-Dichloro-1-methylcyclopropanecarboxylate: Different ring structure and substitution pattern.
Uniqueness
2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid is unique due to the presence of both the chloromethyl and methanesulfonyl groups on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
89730-25-6 |
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Molecular Formula |
C8H13ClO4S |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
2-[chloro(methylsulfonyl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13ClO4S/c1-14(12,13)7(9)5-3-2-4-6(5)8(10)11/h5-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
HGBVRVHJIWMIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C1CCCC1C(=O)O)Cl |
Origin of Product |
United States |
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